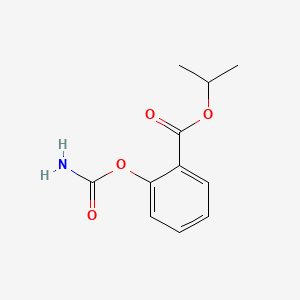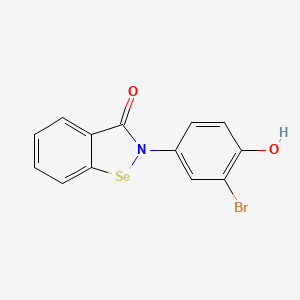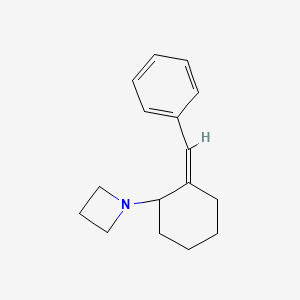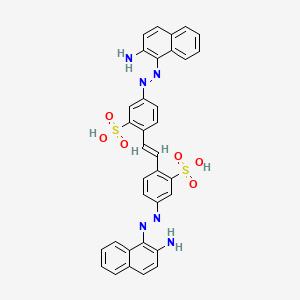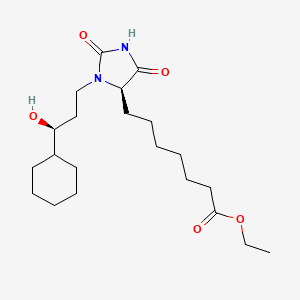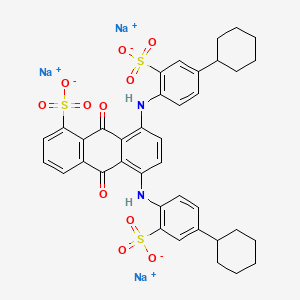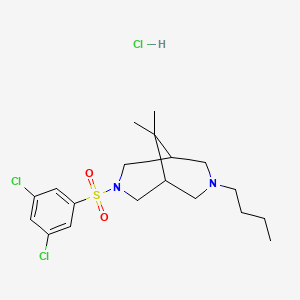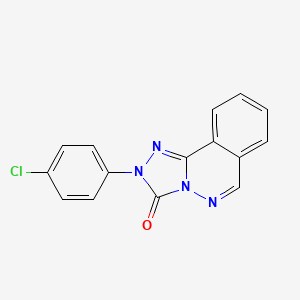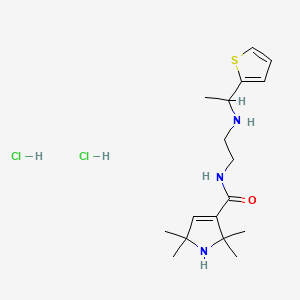
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” typically involves multiple steps, including:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrrole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Addition of the Tetramethyl Groups:
Attachment of the Thienyl-Ethylamino Group: This step involves the reaction of the intermediate compound with a thienyl-ethylamine derivative under appropriate conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Pyrrole-2,3-diones.
Reduction Products: Amines.
Substitution Products: Halogenated pyrroles, substituted pyrroles.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and other biochemical processes.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for various diseases.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be employed in analytical techniques to quantify and identify various substances.
作用機序
The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxamide: Similar structure but lacks the tetramethyl and thienyl-ethylamino groups.
2,5-Dimethylpyrrole: Lacks the carboxamide and thienyl-ethylamino groups.
N-(2-(1H-Indol-3-yl)ethyl)pyrrole-3-carboxamide: Contains an indole group instead of the thienyl group.
Uniqueness
The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93798-80-2 |
|---|---|
分子式 |
C17H29Cl2N3OS |
分子量 |
394.4 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3OS.2ClH/c1-12(14-7-6-10-22-14)18-8-9-19-15(21)13-11-16(2,3)20-17(13,4)5;;/h6-7,10-12,18,20H,8-9H2,1-5H3,(H,19,21);2*1H |
InChIキー |
DDQCNUCYEIMGSL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CS1)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



